
Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a cyano group, and a phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate typically begins with the preparation of the key intermediates, such as 4-(1-cyano-3-oxo-3-phenylpropyl)benzoic acid and methyl benzoate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and at controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods:
Scale-Up: Industrial production of this compound involves the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective synthesis.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group or ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide, sodium ethoxide, and various organometallic reagents are employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoates and phenylpropyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a substrate in catalytic reactions to study reaction mechanisms and catalyst efficiency.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, or anticancer properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry:
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Agrochemicals: It is studied for its potential application in the synthesis of agrochemical agents, such as herbicides and insecticides.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby modulating biological processes.
Receptor Binding: The compound may interact with cellular receptors, leading to changes in cellular signaling and function.
Mechanistic Insights:
Electrophilic and Nucleophilic Interactions: The compound’s functional groups, such as the cyano and ester groups, participate in electrophilic and nucleophilic interactions, influencing its reactivity and biological activity.
Resonance Stabilization: The presence of aromatic rings and conjugated systems contributes to the compound’s stability and reactivity through resonance effects.
Comparación Con Compuestos Similares
Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate: Similar compounds include other benzoate esters with different substituents, such as Methyl 4-(1-cyano-3-oxo-3-methylpropyl)benzoate and Methyl 4-(1-cyano-3-oxo-3-ethylpropyl)benzoate.
Uniqueness:
Functional Group Diversity:
Stability and Reactivity: The compound’s stability and reactivity are influenced by the resonance stabilization provided by the aromatic rings and conjugated systems, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Número CAS |
188676-38-2 |
|---|---|
Fórmula molecular |
C18H15NO3 |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate |
InChI |
InChI=1S/C18H15NO3/c1-22-18(21)15-9-7-13(8-10-15)16(12-19)11-17(20)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 |
Clave InChI |
UJHNNHKQWFTNPR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)
![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)
![2-[(3-Methylphenoxy)methyl]naphthalene](/img/structure/B14262131.png)
![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
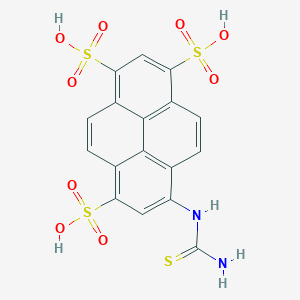
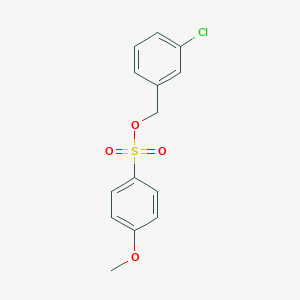
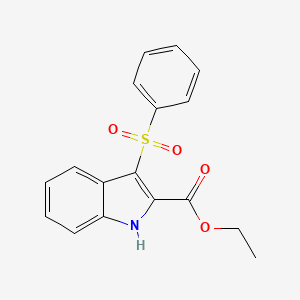
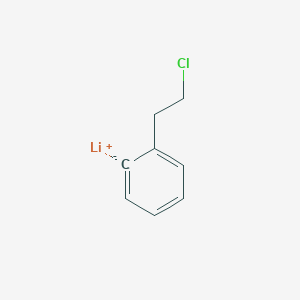
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
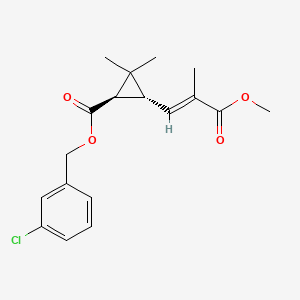

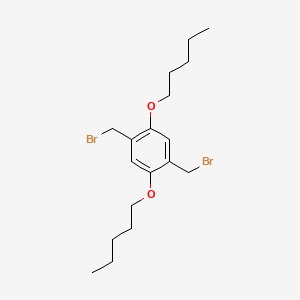

![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)
